molecular formula C13H24N2O B8110339 N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide

N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B8110339
M. Wt: 224.34 g/mol
InChI Key: ZWNUJGMQESCKQT-UHFFFAOYSA-N
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Description

N-Isopropyl-8-azaspiro[45]decane-2-carboxamide is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-benzylacrylamides and ethyl bromodifluoroacetate in the presence of a copper catalyst. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties. Its spirocyclic structure imparts rigidity and three-dimensionality, which can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-propan-2-yl-8-azaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10(2)15-12(16)11-3-4-13(9-11)5-7-14-8-6-13/h10-11,14H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNUJGMQESCKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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